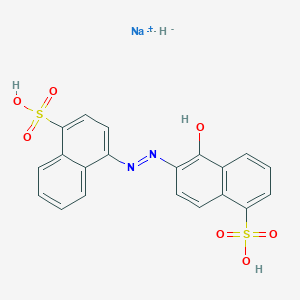
3,3'-Diacetyl-4,4'-diaminodiphenylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diacetyl-4,4’-diaminodiphenylmethane is an organic compound belonging to the class of diaminodiphenylmethanes. These compounds are known for their applications in various industrial and scientific fields, particularly in the synthesis of polymers and resins. The compound’s structure consists of two acetyl groups attached to the 3 and 3’ positions and two amino groups attached to the 4 and 4’ positions of a diphenylmethane backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane typically involves the acetylation of 4,4’-diaminodiphenylmethane. This can be achieved through the reaction of 4,4’-diaminodiphenylmethane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of zeolite catalysts, such as HY zeolites, can enhance the efficiency of the reaction by providing a suitable surface for the reaction to occur .
化学反応の分析
Types of Reactions: 3,3’-Diacetyl-4,4’-diaminodiphenylmethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to amino groups.
Substitution: The amino groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like sodium nitrite and hydrochloric acid can be used for diazotization, followed by substitution with various nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4,4’-diaminodiphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3’-Diacetyl-4,4’-diaminodiphenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, resins, and coatings.
作用機序
The mechanism of action of 3,3’-Diacetyl-4,4’-diaminodiphenylmethane involves its ability to form stable complexes with various substrates. The acetyl groups can participate in hydrogen bonding and other interactions, while the amino groups can act as nucleophiles in chemical reactions. These properties make it a versatile compound in both synthetic and biological applications .
類似化合物との比較
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Plays a vital role in preparing high-quality polyurethane and epoxy resin.
Uniqueness: 3,3’-Diacetyl-4,4’-diaminodiphenylmethane is unique due to its specific acetylation, which imparts distinct chemical properties and reactivity compared to its methylated or chlorinated counterparts. This makes it particularly useful in applications requiring specific interactions and stability.
特性
CAS番号 |
147974-61-6 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
1-[5-[(3-acetyl-4-aminophenyl)methyl]-2-aminophenyl]ethanone |
InChI |
InChI=1S/C17H18N2O2/c1-10(20)14-8-12(3-5-16(14)18)7-13-4-6-17(19)15(9-13)11(2)21/h3-6,8-9H,7,18-19H2,1-2H3 |
InChIキー |
DYKNUIKMDGBXED-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


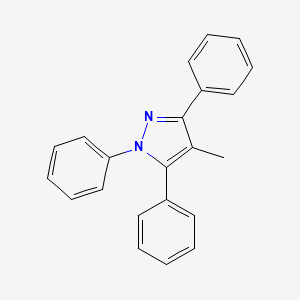

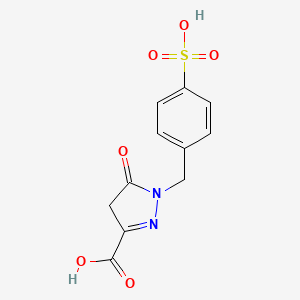

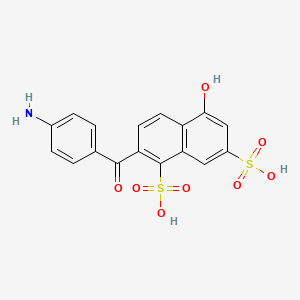
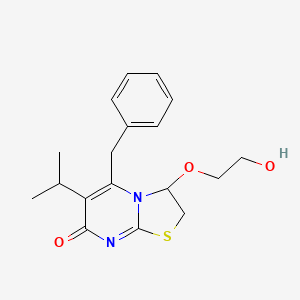

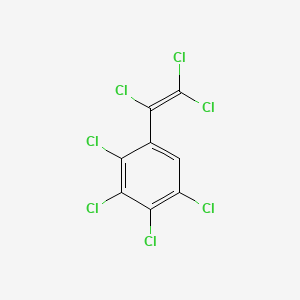
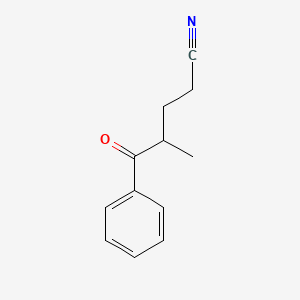
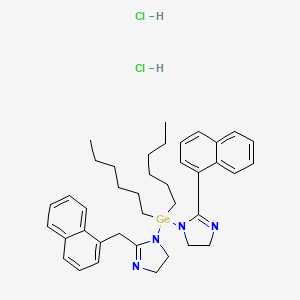

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

